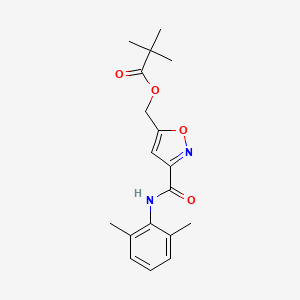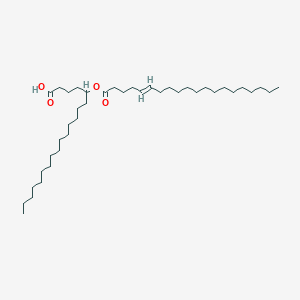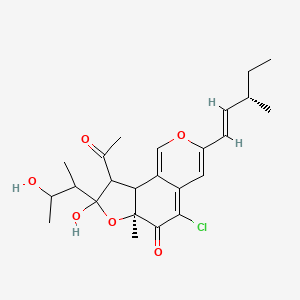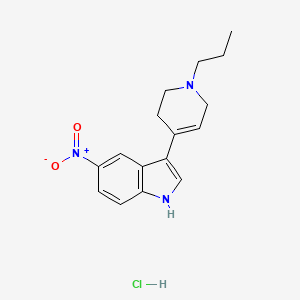
1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene is an organic compound characterized by the presence of a bromophenyl group and a hydroperoxyphenylmethyl group attached to a diazene moiety
Vorbereitungsmethoden
The synthesis of 1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate, followed by the introduction of a hydroperoxy group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form corresponding oxides.
Reduction: The diazene moiety can be reduced to form amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroperoxy group can participate in redox reactions, while the diazene moiety can interact with nucleophiles and electrophiles. These interactions can modulate biochemical pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene include:
4-Bromophenyl 4-bromobenzoate: Known for its polymorphic forms and mechanical properties.
4-Bromobiphenyl: A simpler structure with different reactivity.
1-(4-Bromophenyl)piperidine: Used in various chemical applications. The uniqueness of this compound lies in its combination of a bromophenyl group and a hydroperoxyphenylmethyl group attached to a diazene moiety, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
72437-42-4 |
|---|---|
Molekularformel |
C13H11BrN2O2 |
Molekulargewicht |
307.14 g/mol |
IUPAC-Name |
(4-bromophenyl)-[hydroperoxy(phenyl)methyl]diazene |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-6-8-12(9-7-11)15-16-13(18-17)10-4-2-1-3-5-10/h1-9,13,17H |
InChI-Schlüssel |
JXBDZNGGQLDTRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(N=NC2=CC=C(C=C2)Br)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)
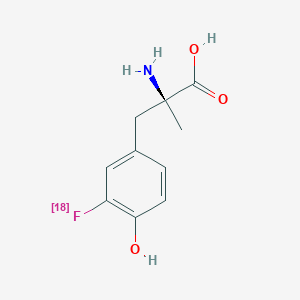
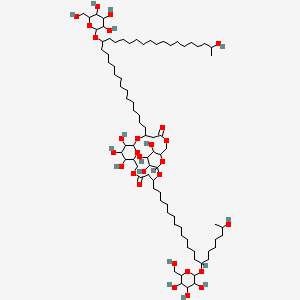
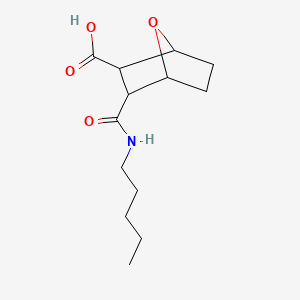
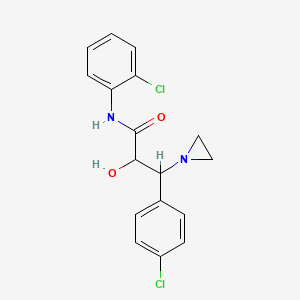
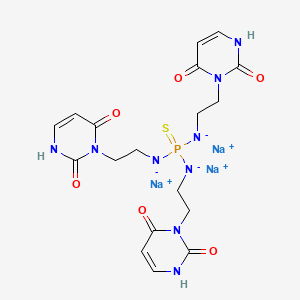
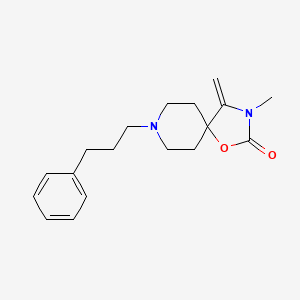
![4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane](/img/structure/B15188798.png)
